Product packaging for Methyl 4-methyl-4-nitropentanoate(Cat. No.:CAS No. 16507-02-1)

Methyl 4-methyl-4-nitropentanoate

Cat. No.: B090775
CAS No.: 16507-02-1
M. Wt: 175.18 g/mol
InChI Key: MROVMGGCWUQHMR-UHFFFAOYSA-N
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Description

Overview of Nitro Compounds in Chemical Synthesis

Nitro compounds are a class of organic molecules characterized by the presence of one or more nitro functional groups (–NO2). wikipedia.orglkouniv.ac.in This functional group is a potent electron-withdrawing group, a property that significantly influences the reactivity of the parent molecule. wikipedia.org For instance, the carbon-hydrogen bonds on the carbon atom adjacent (alpha) to the nitro group exhibit increased acidity. wikipedia.org This enhanced acidity allows for the deprotonation of nitroalkanes in aqueous solutions, forming nitronate anions which are valuable intermediates in various chemical transformations. wikipedia.org

Historically, aromatic nitro compounds have been pivotal in both industrial and laboratory settings, primarily serving as precursors to aromatic amines. scispace.com The synthesis of nitro compounds can be achieved through several methods, including the nitration of hydrocarbons. lkouniv.ac.inorganic-chemistry.org For example, treating propane (B168953) with nitric acid in the gas phase at high temperatures and pressures yields a mixture of nitromethane (B149229), nitroethane, 1-nitropropane, and 2-nitropropane (B154153). wikipedia.org Aromatic nitration is a cornerstone of industrial chemistry, producing compounds that are used as explosives and as key starting materials for a wide range of useful substances. scispace.com

The nitro group's strong electron-withdrawing nature also deactivates aromatic rings towards electrophilic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org Beyond their utility in synthesis, many nitro compounds are recognized for their explosive properties, which arise from the fact that the nitro group acts as an internal oxidant for the hydrocarbon part of the molecule. wikipedia.orglkouniv.ac.in Thermal decomposition of these compounds releases highly stable products like molecular nitrogen (N2) and carbon dioxide, along with a significant amount of energy. lkouniv.ac.in

Significance of Nitroesters as Synthetic Intermediates

Nitroesters, which contain both a nitro group and an ester functional group, are versatile intermediates in organic synthesis. rsc.orgacs.org The presence of these two distinct functional groups allows for a wide array of chemical transformations, making them valuable building blocks for more complex molecules. mdpi.com The nitro group, with its strong electron-withdrawing ability, can activate adjacent positions for nucleophilic attack and can be readily converted into other functional groups. mdpi.com

The utility of nitro compounds as reactive intermediates has been increasingly recognized in recent years. scispace.com The activating effect of the nitro group is harnessed in numerous organic reactions, and its straightforward transformation into various other functionalities has expanded the importance of nitro-containing compounds in the synthesis of intricate molecules. scispace.com For example, the nitro group can be reduced to an amine, which is a fundamental transformation in the synthesis of many pharmaceuticals and other biologically active compounds.

Furthermore, the chemistry of nitro compounds is rich with named reactions that are staples in the synthetic organic chemist's toolbox. These include the Henry (nitro-aldol) reaction, Michael addition, and various alkylation and acylation reactions. scispace.com The ability of the nitro group to participate in cycloaddition reactions and to act as a leaving group in substitution and elimination reactions further underscores its significance. scispace.com Specifically, nitroesters can be involved in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. scispace.com

Contextualization of Methyl 4-methyl-4-nitropentanoate within the Nitroester Class

This compound is an aliphatic nitroester. sigmaaldrich.comchemscene.com Its structure features a pentanoate backbone with a methyl ester at one end and a tertiary nitro group at the 4-position, which also bears two methyl substituents. sigmaaldrich.com This specific arrangement of functional groups imparts particular chemical properties and potential reactivity patterns to the molecule.

The presence of the tertiary nitro group is noteworthy. Unlike primary and secondary nitroalkanes, tertiary nitro compounds lack an alpha-hydrogen, which means they cannot be deprotonated to form a nitronate ion under standard basic conditions. This structural feature influences its reactivity in base-mediated reactions compared to its primary and secondary counterparts.

The ester functionality provides a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, 4-methyl-4-nitropentanoic acid, or transesterification. uni.lu The reduction of the nitro group would lead to the formation of methyl 4-amino-4-methylpentanoate, a bifunctional molecule containing both an amine and an ester. chemsynthesis.com

Below is a table summarizing the key identifiers and properties of this compound.

Property Value Source(s)
IUPAC Name This compound nih.gov
CAS Number 16507-02-1 sigmaaldrich.comchemscene.comnih.gov
Molecular Formula C₇H₁₃NO₄ sigmaaldrich.comchemscene.comnih.gov
Molecular Weight 175.18 g/mol sigmaaldrich.comchemscene.comnih.gov
Physical Form Liquid sigmaaldrich.commendelchemicals.com
Boiling Point 79 °C at 1 mmHg sigmaaldrich.comchemicalbook.comchemicalbook.com
Density 1.114 g/mL at 25 °C sigmaaldrich.comchemicalbook.comchemicalbook.com
Refractive Index n20/D 1.441 sigmaaldrich.comchemicalbook.com

This compound, with its specific substitution pattern, serves as a case study for understanding the chemistry of more complex nitroesters and their potential applications in the synthesis of novel organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B090775 Methyl 4-methyl-4-nitropentanoate CAS No. 16507-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-4-nitropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROVMGGCWUQHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289780
Record name Methyl 4-methyl-4-nitropentanoate
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URL https://comptox.epa.gov/dashboard/DTXSID30289780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16507-02-1
Record name Methyl 4-methyl-4-nitropentanoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-methyl-4-nitropentanoate
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Record name Methyl 4-methyl-4-nitropentanoate
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Chemical Reactivity and Transformation of Methyl 4 Methyl 4 Nitropentanoate

Reactions Involving the Nitro Group

The tertiary nitro group in Methyl 4-methyl-4-nitropentanoate is a key site of reactivity, participating in reductions, and potentially in carbon-carbon bond-forming reactions.

The conversion of a nitro group to a primary amine is a fundamental transformation in organic chemistry. This reduction is a valuable synthetic route for the introduction of nitrogen into a molecular framework.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro compounds. iitm.ac.in Palladium, often supported on carbon (Pd/C), is a highly effective catalyst for this transformation. iitm.ac.intue.nl The reaction involves the use of hydrogen gas (H₂) as the reductant. The palladium catalyst facilitates the cleavage of the N-O bonds in the nitro group and the subsequent formation of N-H bonds. iitm.ac.in Supported palladium catalysts are typically used in slurry processes and can be recovered and recycled. iitm.ac.in The general process for the reduction of a nitroalkane to an amine using a palladium catalyst is shown below.

Reaction Scheme for Catalytic Hydrogenation of a Nitroalkane: R-NO₂ + 3 H₂ --(Pd/C)--> R-NH₂ + 2 H₂O

The reaction conditions, such as temperature and pressure, can be optimized to ensure complete conversion and high yields. u-szeged.hu

Table 1: Catalysts for Hydrogenation Reactions

Catalyst Type Support Material Common Applications
Palladium (Pd) Carbon (C), Alumina (Al₂O₃), Calcium Carbonate (CaCO₃) Hydrogenation of nitro groups, double bonds, and other functional groups. iitm.ac.intue.nlresearchgate.net
Platinum (Pt) Carbon (C), Silica (B1680970) (SiO₂) Hydrogenation of nitroarenes and other aromatic systems. tue.nl
Rhodium (Rh) - Hydrogenation catalysts. iitm.ac.in

The catalytic hydrogenation of this compound leads to the formation of Methyl 4-amino-4-methylpentanoate. In this reaction, the tertiary nitro group is reduced to a primary amino group, while the ester functional group typically remains intact under standard hydrogenation conditions that are selective for the nitro group reduction.

This product, a β-amino ester, is a valuable synthetic precursor. The presence of both an amino group and an ester group allows for further chemical modifications. For instance, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide. These transformations can lead to the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. nih.gov

The nitro group on a tertiary carbon, as in this compound, is generally a poor leaving group in nucleophilic substitution reactions. Therefore, direct displacement of the nitro group by a nucleophile is not a common or efficient process under standard conditions. Other reaction pathways are typically favored.

This compound can serve as a carbon nucleophile in nitro-Mannich reactions, also known as aza-Henry reactions. wikipedia.org This type of reaction involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org The presence of an α-hydrogen atom to the nitro group is a requirement for the deprotonation and formation of the nitronate anion, which acts as the nucleophile. In the case of this compound, the acidic protons are on the carbon adjacent (alpha) to the ester group, which can be activated by a base.

The resulting β-nitroamine products are versatile intermediates that can be further transformed into 1,2-diamines or β-amino carbonyl compounds. wikipedia.org The nitro-Mannich reaction is a powerful tool for the stereoselective synthesis of nitrogen-containing molecules. nih.gov The reaction can be catalyzed by various catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome. nih.govwikipedia.org

Reduction of the Nitro Group to an Amino Group

Reactions Involving the Ester Moiety

The methyl ester group in this compound can undergo reactions typical of esters, such as hydrolysis and transesterification. organic-chemistry.org

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-methyl-4-nitropentanoic acid, and methanol. Basic hydrolysis, also known as saponification, is often preferred as it is typically irreversible.

Reaction Scheme for Ester Hydrolysis: O₂NC(CH₃)₂CH₂CH₂CO₂CH₃ + H₂O --(H⁺ or OH⁻)--> O₂NC(CH₃)₂CH₂CH₂COOH + CH₃OH

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For example, reaction with ethanol (B145695) would yield Ethyl 4-methyl-4-nitropentanoate. organic-chemistry.org

Table 2: Common Reactions of the Ester Moiety

Reaction Reagents Product
Hydrolysis H₂O, H⁺ or OH⁻ Carboxylic acid

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 4-amino-4-methylpentanoate
Methyl 4-aminopentanoate
4-methyl-4-nitropentanoic acid
Ethyl 4-methyl-4-nitropentanoate
Methanol
Ethanol
β-nitroamine
1,2-diamine

Cyclization and Annulation Reactions

Common reducing agents for the conversion of nitro groups to amines include catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni), or chemical reducing agents such as zinc or iron in the presence of an acid. The choice of reducing agent can be critical to avoid side reactions and to achieve high yields of the desired pyrrolidone.

The general transformation can be represented as follows:

Scheme 1: General Reductive Cyclization of a γ-Nitro Ester

Generated code

In the context of this compound, the expected product of this reaction would be 5,5-dimethyl-pyrrolidin-2-one.

The synthesis of piperidones from this compound would necessitate a homologation step, which involves the extension of the carbon chain by one carbon atom, followed by cyclization. A common method for the synthesis of 4-piperidones is the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net This process involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by base-catalyzed intramolecular cyclization of the resulting diester. researchgate.net

Another approach to piperidone synthesis involves the reaction of a primary amine with 1,5-dihaloketones. google.com For instance, N-substituted-4-piperidones can be prepared by reacting a primary amine with 1,5-dichloro-3-pentanone. google.com

While direct methods for the conversion of this compound to a piperidone are not explicitly detailed in the provided search results, a multi-step synthesis could be envisioned. This would likely involve the reduction of the nitro group to an amine, followed by reactions to introduce the necessary additional carbon atoms and subsequent cyclization to form the six-membered piperidone ring. For example, the resulting amino ester could potentially be reacted with an appropriate electrophile to build the carbon skeleton required for piperidone formation.

Applications and Advanced Research Directions

Methyl 4-methyl-4-nitropentanoate as a Versatile Synthetic Building Block

This compound is a multifaceted chemical compound whose structure, featuring both a nitro group and an ester functional group, makes it a valuable intermediate in organic synthesis. The presence of these functionalities on a five-carbon chain allows for its strategic use in the construction of a variety of more complex molecules, including amino acids, peptides, and a range of heterocyclic systems. Its utility stems from the reactivity of the nitro group, which can be transformed into other functional groups, and the ester, which can participate in cyclization and other reactions.

The chemical structure of this compound makes it a suitable starting material for the synthesis of non-proteinogenic γ-amino acids. The critical step in this transformation is the reduction of the tertiary nitro group to a primary amine. This reduction converts the nitro-ester into a γ-amino ester, specifically Methyl 4-amino-4-methylpentanoate.

Gamma-amino acids are significant components of various biologically active peptides and are used as building blocks in medicinal chemistry. nih.govresearchgate.netrsc.org These amino acids can be incorporated into peptide chains to create peptidomimetics with enhanced stability against enzymatic degradation or with constrained conformations. nih.gov The general process involves standard peptide coupling protocols where the synthesized γ-amino acid ester can be either hydrolyzed to the free acid or used directly in coupling reactions.

Table 1: Plausible Synthesis of γ-Amino Acid from this compound

Step Reaction Intermediate/Product Key Transformation
1 Reduction Methyl 4-amino-4-methylpentanoate -NO₂ → -NH₂
2 Hydrolysis 4-Amino-4-methylpentanoic acid -COOCH₃ → -COOH

The synthesis of amino acids from precursors like nitroalkanes is a well-established strategy in organic chemistry. libretexts.org For instance, methods like the amination of alpha-bromocarboxylic acids or the Strecker synthesis provide pathways to α-amino acids, and analogous principles can be applied to the synthesis of γ-amino acids from appropriate precursors. libretexts.org

The functional groups within this compound allow for its use as a precursor in the synthesis of several classes of nitrogen-containing heterocyclic compounds. These transformations typically rely on the reduction of the nitro group followed by intramolecular reactions or by using the nitroalkane functionality in cascade reactions to build the ring systems.

This compound is a logical precursor for the synthesis of γ-lactams (2-pyrrolidinones), which are core structures in the broader family of pyrrolidine (B122466) derivatives. The synthetic pathway involves the reduction of the nitro group to an amine, yielding Methyl 4-amino-4-methylpentanoate. This γ-amino ester can then undergo an intramolecular cyclization to form the five-membered lactam ring, 5,5-dimethylpyrrolidin-2-one, with the elimination of methanol. researchgate.netmdpi.com

This type of intramolecular cyclization of amino esters is a fundamental and widely used method for preparing lactams of various ring sizes. mdpi.com The reaction can often be promoted by heat or catalysis. The resulting γ-lactams are valuable intermediates themselves and can be further reduced to yield substituted pyrrolidines. The synthesis of γ-lactams is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. beilstein-journals.org

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and natural products. researchgate.netajchem-a.com While the direct intramolecular cyclization of a pentanoate derivative typically leads to a five-membered ring, the nitroalkane functionality in this compound allows for its potential use in constructing six-membered piperidine rings through intermolecular strategies.

One such strategy is the asymmetric nitro-Mannich reaction followed by a reduction-cyclization cascade. mdpi.com In this type of synthesis, a nitroalkane can be used as a building block to react with an imine, ultimately leading to a δ-amino ketone or a related intermediate that can cyclize to form a piperidine ring. Furthermore, intramolecular nitrone cycloadditions are a powerful method for synthesizing substituted piperidines, demonstrating the versatility of nitro-derived functional groups in forming this heterocyclic system. nih.gov

The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative. nih.govmdpi.comrsc.org Therefore, this compound cannot serve as a direct precursor for the benzimidazole (B57391) core. However, it can be envisioned as a starting material for the synthesis of a side chain that is later attached to a pre-formed benzimidazole ring, or it could be chemically modified through a series of reactions to generate a suitable fragment for the condensation reaction. For example, the ester functionality could theoretically be converted into an aldehyde, which could then participate in a condensation reaction with an o-phenylenediamine. Many synthetic routes to benzimidazole derivatives with a wide range of biological activities have been developed. scholarsresearchlibrary.comresearchgate.net

Recent research has demonstrated that nitroalkanes can serve as effective electrophiles in the synthesis of triazole-fused heterocyclic systems. nih.govresearchgate.net In a common method, the nitroalkane is activated with polyphosphoric acid (PPA) and reacts with a hydrazine (B178648) derivative to form the 1,2,4-triazole (B32235) ring. nih.gov This reaction proceeds through a proposed phosphorylated nitronate intermediate.

This methodology can be applied to this compound. By reacting it with a suitable hydrazine, such as 2-hydrazinylpyridine or 2-hydrazinylquinoline, in the presence of PPA, it is possible to synthesize substituted triazolo[4,3-a]pyridines or triazolo[4,3-a]quinolines. nih.gov The reaction tolerates ester functionality, making the compound a viable substrate for this transformation. nih.gov The synthesis of triazoles is of great interest due to their wide applications in medicinal chemistry and materials science. mdpi.comorganic-chemistry.orgfrontiersin.org

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₁₃NO₄
Methyl 4-amino-4-methylpentanoate C₇H₁₅NO₂
4-Amino-4-methylpentanoic acid C₆H₁₃NO₂
5,5-dimethylpyrrolidin-2-one C₆H₁₁NO
Pyrrolidine C₄H₉N
Piperidine C₅H₁₁N
Benzimidazole C₇H₆N₂
Triazole C₂H₃N₃
ortho-phenylenediamine C₆H₈N₂
2-hydrazinylpyridine C₅H₇N₃
2-hydrazinylquinoline C₉H₉N₃

Role in the Development of Pharmaceutically Relevant Compounds

The chemical scaffold of this compound, characterized by its nitro and ester functional groups, serves as a versatile starting point for the synthesis of various complex molecules with significant therapeutic value. Its utility is particularly noted in the construction of compounds targeting the central nervous system.

This compound is a key intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues, most notably GABAB receptor agonists. The primary inhibitory neurotransmitter in the central nervous system, GABA, interacts with GABAA and GABAB receptors. brieflands.com Baclofen, a lipophilic derivative of GABA, is the only selective and therapeutically employed GABAB agonist, used primarily as a muscle relaxant to treat spasticity. brieflands.comnih.gov

The synthesis of Baclofen can be achieved through various strategies, with a common and efficient method being the Michael addition of a nitroalkane to a cinnamic acid ester. nih.gov For instance, a key step involves the condensation of p-chloro benzaldehyde (B42025) with nitromethane (B149229), followed by the reaction of the resulting β-nitrostyrene with a malonate ester. brieflands.com Subsequent reduction of the nitro group to an amine and decarboxylation yields Baclofen. brieflands.com The structural elements of this compound make it an ideal precursor in similar synthetic pathways, where the nitro group is ultimately reduced to form the crucial amine of the final GABA analogue.

Table 1: Key Synthetic Steps for Baclofen

Step Description Starting Materials Example
1. Aldol Condensation Formation of a β-nitrostyrene derivative. p-chloro benzaldehyde, nitromethane
2. Michael Addition Carbon-carbon bond formation by adding a nucleophile. β-nitrostyrene, diethyl malonate
3. Reduction & Decarboxylation Conversion of the nitro group to an amine and removal of a carboxyl group. Nitro-containing intermediate, Raney Nickel, HCl

The functional groups within this compound make it a valuable building block for synthesizing Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). Paroxetine, a potent and widely prescribed antidepressant, functions by inhibiting the reuptake of serotonin in the brain. nih.govresearchgate.net The therapeutic efficacy of Paroxetine is highly dependent on its specific stereochemistry, the (-)-trans-(3S,4R) stereoisomer being the most active form. researchgate.net

The total synthesis of Paroxetine requires the precise construction of a 3,4-disubstituted piperidine ring. nih.gov The chemical reactivity of this compound allows it to serve as a precursor for forming such heterocyclic structures. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form the piperidine core. The ester group provides a handle for further chemical modifications and the introduction of other necessary substituents, such as the p-fluorophenyl ring, which is often introduced in a late-stage coupling reaction. nih.gov Although various synthetic routes to Paroxetine exist, the use of versatile intermediates like this compound offers a strategic approach to building the complex molecular architecture required for potent SSRI activity. nih.govgoogle.com

Given its role as a precursor to GABAB receptor agonists and SSRIs, this compound holds significant potential in the broader field of treatments for Central Nervous System (CNS) disorders. Dysregulation of GABAB receptor signaling is associated with a range of neurological and mental health conditions, including schizophrenia, pain, and addiction. nih.gov Likewise, SSRIs like Paroxetine are cornerstones in the management of depression, anxiety disorders, and obsessive-compulsive disorder. researchgate.net

The ability to synthesize these neurologically active compounds efficiently is a critical aspect of drug development. The chemical properties of this compound—specifically the capacity for the nitro group to be converted into a primary amine and the ester group to be modified—make it a foundational component in the synthetic chemist's toolbox for creating libraries of potential CNS-active drugs. Research into novel drug delivery systems, such as using nanoparticles to cross the blood-brain barrier, further highlights the ongoing effort to treat CNS disorders like Alzheimer's and Parkinson's disease, for which new therapeutic agents are desperately needed. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a class of drugs that target the defective CFTR protein responsible for cystic fibrosis. nih.gov These therapies are classified based on their mechanism of action and include potentiators, which increase the activity of the CFTR channel, and correctors, which assist in the proper folding and trafficking of the protein to the cell membrane. nih.gov

While the direct application of this compound in the synthesis of current CFTR modulators like Ivacaftor is not established in the literature, its potential as a scaffold for novel modulators remains an area of interest. The development of new CFTR modulators often involves high-throughput screening of diverse chemical libraries. The functional groups present in this compound allow for its derivatization into a variety of structures that could be screened for CFTR modulating activity. The synthesis of novel heterocyclic systems, which are common motifs in pharmacologically active compounds, is achievable from this precursor, opening avenues for future research in this therapeutic area.

Applications in Material Chemistry

Beyond its pharmaceutical applications, the chemical structure of this compound lends itself to potential uses in material chemistry. The presence of both a nitro group and an ester functionality provides dual reactivity that can be exploited in the synthesis of polymers and specialty materials.

The nitro group can be utilized in several ways. It can be kept intact to create energetic materials or polymers with specific electronic properties. Alternatively, it can be reduced to an amine (–NH2) group. This transformation converts the molecule into a bifunctional monomer. The newly formed amine can react with carboxylic acids or acyl chlorides to form polyamides, or with isocyanates to form polyurethanes.

Simultaneously, the methyl ester group (–COOCH3) can undergo transesterification or hydrolysis followed by polymerization. This allows the molecule to be incorporated into polyesters. The ability to act as a precursor to diamines or amino acids that can be built into polymer chains makes this compound a potentially valuable component for creating advanced polymers with tailored properties such as thermal stability, mechanical strength, and chemical resistance.

Table 2: Properties of this compound

Property Value Source
Molecular Formula C7H13NO4 nih.gov
Molecular Weight 175.18 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 16507-02-1 nih.gov
Topological Polar Surface Area 72.1 Ų guidechem.com
Rotatable Bond Count 4 guidechem.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into reaction mechanisms, energetics, and the properties of transition states.

Transition State Analysis and Stabilization

Detailed transition state analysis, including the identification and characterization of transition state geometries and the energies involved in reactions of methyl 4-methyl-4-nitropentanoate, is not documented. Such analyses are crucial for understanding reaction kinetics and the factors that stabilize the transition state, but this information is absent for the specified compound.

Enantioselectivity Prediction and Rational Catalyst Design

There is no available research on the use of computational methods for predicting the enantioselectivity of reactions involving this compound. Consequently, studies on the rational design of catalysts specifically tailored for the asymmetric synthesis of this molecule are also absent from the scientific literature. While general principles of rational catalyst design for asymmetric Michael additions are established, their application to this specific substrate has not been reported.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its influence on reactivity and physical properties. However, no dedicated studies on the conformational preferences, potential energy surfaces, or detailed molecular modeling of this compound have been published.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 4-methyl-4-nitropentanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In a typical ¹H NMR spectrum of this compound, the distinct chemical environments of the protons would give rise to a set of characteristic signals. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, while the two methyl groups attached to the quaternary carbon would also produce a single, more intense singlet due to their chemical equivalence. The two methylene (B1212753) groups (-CH₂-) in the chain would each appear as a triplet, resulting from coupling with their neighboring methylene group.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are theoretical predictions; experimental values may vary.)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Proton~ 3.67Singlet3H-COOCH₃
Proton~ 2.45Triplet2H-CH₂-COO-
Proton~ 2.35Triplet2H-C(NO₂)-CH₂-
Proton~ 1.60Singlet6H-C(CH₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbon~ 172.5>C=O
Carbon~ 89.0-C(NO₂)
Carbon~ 52.0-OCH₃
Carbon~ 33.0-C(NO₂)-CH₂-
Carbon~ 28.5-CH₂-COO-
Carbon~ 24.0-C(CH₃)₂

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with the molecular formula C₇H₁₃NO₄, the exact mass can be calculated. This theoretical value is then compared against the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental mass provides strong evidence for the compound's identity and elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₇H₁₃NO₄ nih.gov
Theoretical Monoisotopic Mass175.08445790 Da nih.gov
Experimental MassRequires experimental determination

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental separation technique in chemistry, essential for both the purification of synthesized compounds and the analysis of complex mixtures.

Column chromatography is a preparative technique widely used for the purification of synthetic products like this compound from starting materials, by-products, or other impurities. wpmucdn.com The method operates on the principle of differential adsorption of components in a mixture onto a solid stationary phase (commonly silica (B1680970) gel or alumina) packed within a column. youtube.com

In a typical application, the crude product mixture is loaded onto the top of the silica gel column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The components of the mixture travel down the column at different rates based on their polarity. wpmucdn.com Less polar compounds have weaker interactions with the polar silica gel and elute from the column more quickly, while more polar compounds are retained longer. wpmucdn.com For a moderately polar compound like this compound, a gradient of an ethyl acetate (B1210297)/hexanes solvent system would likely be effective, starting with a low polarity mixture and gradually increasing the proportion of the more polar ethyl acetate to elute the desired compound. Fractions are collected sequentially and analyzed (often by Thin Layer Chromatography, TLC) to identify those containing the pure product. slideplayer.com

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is crucial, particularly in pharmaceutical and biological research. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers and quantifying the enantiomeric excess (e.e.). csfarmacie.cznih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric interactions have different binding energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. csfarmacie.cz

Developing a successful chiral separation often involves screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, in combination with different mobile phases (e.g., normal-phase like hexane/isopropanol or reversed-phase like acetonitrile/water). researchgate.netmdpi.comnih.gov The separated enantiomers are detected as they elute from the column, and the enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram.

Q & A

Q. What are the established synthetic routes for Methyl 4-methyl-4-nitropentanoate, and how do reaction conditions influence yield?

this compound is synthesized via nitration of methyl pentanoate derivatives. A documented method involves reacting the precursor with difluoramine in fuming sulfuric acid under reflux. Key parameters include:

  • Temperature : Reflux conditions ensure sufficient energy for nitration.
  • Acid concentration : 20% fuming sulfuric acid acts as both catalyst and dehydrating agent.
  • Quenching : Rapid cooling with ice halts the reaction to prevent side products.

Q. Table 1. Synthesis Parameters from Albert et al. (1970)

ParameterValue
Starting Material5.0 g (0.0286 mol)
Reagents9 g difluoramine, 8 mL 20% fuming H₂SO₄
Reaction Time15 min post-addition quenching
Extraction Solvent3 × 10 mL methylene chloride
Distillation25-cm Holzmann column
Yield1.30 g (25.1% conversion, 40.5% yield)

Q. What analytical methods are recommended for verifying the purity of this compound?

Purity assessment typically employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To identify volatile impurities.
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., nitro and ester group signals).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using certified reference standards (e.g., 96–98% purity grades) .

Advanced Research Questions

Q. How can mechanistic studies improve the synthesis of this compound?

Advanced mechanistic insights involve:

  • Intermediate isolation : Trapping nitration intermediates (e.g., nitrosonium ion complexes) to optimize stepwise reactions.
  • Kinetic profiling : Monitoring reaction rates under varying acid concentrations to minimize byproducts.
  • Computational modeling : DFT calculations to predict transition states and optimize substituent positioning .

Q. What role does this compound play in energetic material research?

The compound’s nitro and ester groups make it a candidate for:

  • Plasticizers : Enhances flexibility in propellant formulations.
  • Precursor for explosives : Nitro groups contribute to high energy density.
    Military research reports (e.g., Office of Naval Research) highlight its structural analogs in polymer-bonded explosives and propellants .

Q. How can contradictory yield data in literature be resolved?

Discrepancies in reported yields (e.g., 25.1% conversion in vs. hypothetical higher yields elsewhere) require:

  • Controlled replication : Reproduce reactions with identical reagents and conditions.
  • Parameter variation : Test temperature, stoichiometry, and quenching methods systematically.
  • Advanced characterization : Use LC-MS/MS to detect trace byproducts affecting yield calculations.

Q. What strategies optimize purification for high-purity this compound?

Beyond distillation:

  • Fractional crystallization : Exploit solubility differences in polar/non-polar solvents.
  • Prep-HPLC : Separate isomers or nitro-group positional variants.
  • Adsorbent filtration : Use molecular sieves or activated carbon to remove acidic residues .

Methodological Notes

  • Data validation : Cross-reference spectral data with NIST databases for accuracy, even if direct entries are unavailable .
  • Safety protocols : Standard nitro compound handling applies (e.g., blast shields, inert atmospheres) due to potential explosivity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-4-nitropentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-4-nitropentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.